molecular formula C17H19NO3 B13440228 (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Cat. No.: B13440228
M. Wt: 288.36 g/mol
InChI Key: JGORUXKMRLIJSV-HOSVTXOBSA-N
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Description

The compound (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a complex organic molecule with a unique structure. It belongs to the class of benzofuroisoquinolines, which are known for their diverse biological activities. This compound is particularly interesting due to the presence of trideuteriomethoxy group, which can be used in various scientific studies, including those involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one involves multiple steps. The starting materials typically include benzofuran derivatives and isoquinoline precursors. The key steps in the synthesis include:

    Formation of the Benzofuroisoquinoline Core: This involves the cyclization of benzofuran and isoquinoline derivatives under acidic or basic conditions.

    Introduction of the Trideuteriomethoxy Group: This step involves the use of deuterated methanol in the presence of a suitable catalyst to introduce the trideuteriomethoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trideuteriomethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a model system for studying isotopic effects and reaction mechanisms. The presence of the trideuteriomethoxy group makes it particularly useful for nuclear magnetic resonance (NMR) studies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and metabolic pathways. The isotopic labeling allows for precise tracking of the compound within biological systems.

Medicine

In medicine, this compound may have potential as a therapeutic agent due to its unique structure and biological activity. It could be explored for its potential use in treating various diseases, including cancer and neurological disorders.

Industry

In industry, this compound could be used in the development of new materials and catalysts. Its unique structure may impart desirable properties to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trideuteriomethoxy group may enhance the compound’s binding affinity or alter its metabolic stability, leading to increased efficacy or reduced side effects.

Comparison with Similar Compounds

Similar Compounds

    (4R,4aR,7aR,12bS)-9-methoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one: Similar structure but lacks the trideuteriomethoxy group.

    (4R,4aR,7aR,12bS)-9-ethoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one: Similar structure with an ethoxy group instead of trideuteriomethoxy.

Uniqueness

The presence of the trideuteriomethoxy group in (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one makes it unique compared to other similar compounds. This isotopic labeling can provide valuable insights into reaction mechanisms and metabolic pathways, making it a powerful tool in scientific research.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

288.36 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C17H19NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-11,16,18H,3-4,6-8H2,1H3/t10-,11+,16-,17-/m0/s1/i1D3

InChI Key

JGORUXKMRLIJSV-HOSVTXOBSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1

Origin of Product

United States

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